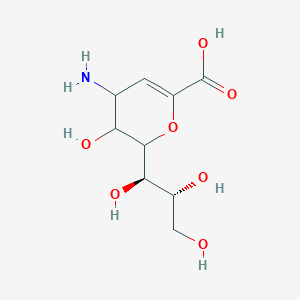

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO7/c10-3-1-5(9(15)16)17-8(6(3)13)7(14)4(12)2-11/h1,3-4,6-8,11-14H,2,10H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPBPEUAQGGZEN-SDDMMPNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1N)O)C(C(CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(C(C1N)O)[C@@H]([C@@H](CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Cyclocondensation

A patent by CN109942531A details a method starting with tetrahydropyrone (cyclohexanone derivative) reacting with ammonium carbonate and sodium cyanide in aqueous ethanol at 60°C (Step 1). This generates an intermediate α-aminonitrile, which undergoes intramolecular cyclization to form the pyran ring. Key data:

-

Yield : 165 g of Intermediate 1 from 100 g tetrahydropyrone (82% yield).

-

Characterization : 1H NMR (DMSO-d6) shows signals at δ 10.35 (br s, NH), 3.76 (dt, pyran O-CH2), and 1.43–1.41 ppm (m, CH2).

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 3 hours |

| Solvent | H2O:EtOH (1:1) |

| Workup | Filtration, ice-water wash |

Base-Promoted Domino Reactions

ACS Omega (2017) reports a domino protocol using α-aroylketene dithioacetals and malononitrile under basic conditions (KOH/DMF). While this method primarily yields 2H-pyranones, modifying the amine component (e.g., using chiral amines) could introduce the 4-amino group. Critical steps:

-

Nucleophilic Attack : Malononitrile reacts with enamine intermediates to form cyano-substituted pyranones.

-

Cyclization : Intramolecular O-cyclization closes the pyran ring.

Introduction of the Trihydroxypropyl Sidechain

The (1R,2R)-1,2,3-trihydroxypropyl group necessitates stereoselective glycosylation or asymmetric synthesis.

Chiral Pool Approach

Using D-mannitol or L-sorbose as chiral starting materials ensures the (1R,2R) configuration. For example:

Catalytic Asymmetric Synthesis

Rhodium-catalyzed hydrogenation of enol ethers achieves >90% enantiomeric excess (ee). However, this method requires specialized ligands (e.g., DuPhos), increasing cost.

Functionalization at C-3 and C-4

Amino Group Installation

The patent CN109942531A employs Boc protection (di-tert-butyl dicarbonate, DMAP) followed by acidic hydrolysis (HCl/DMF) to introduce the 4-amino group.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 2 | Boc2O, DMAP, DMF, 100°C | N-Boc-protected intermediate |

| 3 | HCl (1 N), 70°C | Deprotection to NH2 |

Hydroxylation at C-3

Epoxidation of Δ2,3 double bond with mCPBA, followed by acid-catalyzed ring opening, installs the 3-hydroxy group. Stereochemistry is controlled by neighboring group participation.

Stereochemical Control and Resolution

The target compound’s four stereocenters demand meticulous control:

Diastereomeric Crystallization

Intermediate diastereomers (e.g., N-acetyl derivatives) are separated via fractional crystallization from ethanol/water.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic alcohols achieves 98% ee. For instance, Candida antarctica lipase B selectively acetylates the (R,R)-isomer.

Purification and Characterization

Chromatographic Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

Reduction: The amino group can be reduced to form amines.

Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can lead to the formation of ketones or aldehydes, while substitution reactions can yield a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for the development of new antibiotics. Studies have demonstrated its efficacy in inhibiting the growth of resistant strains of bacteria, which is crucial given the rising issue of antibiotic resistance in clinical settings .

Anticancer Properties

In vitro studies have suggested that 4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid may possess anticancer activity. It has been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving the downregulation of anti-apoptotic proteins and activation of caspases . This suggests potential for its use in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of glycosidases, which are enzymes that play a role in carbohydrate metabolism. This property could be utilized in the management of conditions like diabetes by modulating glucose absorption .

Metabolomics

In metabolomics studies, this compound has been identified as a significant metabolite in various biological samples. Its presence can provide insights into metabolic disorders and help in the identification of biomarkers for diseases . The understanding of its metabolic pathways can lead to advancements in personalized medicine.

Drug Development

Due to its structural complexity and biological activity, 4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid serves as a lead compound for drug development. Modifications to its structure can yield derivatives with enhanced potency or reduced toxicity profiles. This approach is essential in pharmaceutical research where optimizing drug candidates is critical .

Environmental Risk Assessment

The environmental impact of pharmaceuticals is an area of growing concern. The compound's behavior in environmental matrices is being studied to assess its persistence and potential ecological risks. Understanding how it degrades and its effects on non-target organisms will inform regulatory decisions regarding its use and disposal .

Ionizable Organic Compounds

As an ionizable compound, 4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid fits into discussions about the environmental fate of pharmaceuticals. Its ionization state can affect solubility and bioavailability, influencing both efficacy and environmental impact when released into ecosystems .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against multiple pathogenic bacteria. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like amikacin and ciprofloxacin. This highlights its potential as a new therapeutic agent for treating bacterial infections resistant to conventional treatments.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with varying concentrations of the compound led to dose-dependent apoptosis in MCF-7 cells. Flow cytometry analysis confirmed increased early apoptotic cells after treatment with the compound compared to untreated controls. These findings support further investigation into its mechanism of action and therapeutic potential against breast cancer.

Wirkmechanismus

The mechanism of action of 4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in biochemical pathways and cellular processes. The specific pathways involved depend on the context in which the compound is used, such as its role in therapeutic applications or biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Zanamivir (Neuraminidase Inhibitor)

Structure: (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid . Key Differences:

- Substituents at Position 3 and 4: Zanamivir has an acetamido group (position 3) and a diaminomethylideneamino group (position 4), whereas the target compound features 3-hydroxy and 4-amino groups.

- Biological Activity: Zanamivir’s substituents enhance its binding affinity to influenza neuraminidase.

AMA (Modified Zanamivir Derivative)

Structure: (2R,3R,4S)-3-acetamido-4-{[(sulfoamino)methanimidoyl]amino}-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid . Key Differences:

- Sulfonamido Group : AMA introduces a sulfonamido moiety at position 4, improving solubility and bioavailability compared to zanamivir.

- ADME Profile : AMA’s molecular weight (412.4) exceeds zanamivir’s, but it retains favorable drug-like properties (e.g., hydrogen bond acceptors: 12.8; molecular volume: 1107.4) . The target compound’s simpler structure may offer advantages in metabolic stability.

Pyran Derivatives with Aromatic Substituents

Example: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (). Key Differences:

Glycosylated Pyran Carboxylic Acids

Example : 6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid ().

Key Differences :

Structural and Functional Implications

Impact of Substituent Chemistry

- Amino vs. Acetamido Groups: The target compound’s 4-amino group may enhance nucleophilic reactivity but reduce metabolic stability compared to zanamivir’s acetamido group .

- Hydroxy vs. Sulfonamido Groups : The 3-hydroxy group offers hydrogen-bonding capacity similar to AMA’s sulfonamido group but with lower acidity .

Stereochemical Considerations

The (1R,2R)-trihydroxypropyl group is conserved across zanamivir, AMA, and the target compound, underscoring its role in binding to viral neuraminidase’s hydrophobic pocket .

Biologische Aktivität

4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid (CAS No. 139110-80-8) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C12H20N4O7

Molecular Weight: 332.31 g/mol

CAS Number: 139110-80-8

Structure: The compound features a pyran ring with multiple hydroxyl and amino groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its structural features that enable it to interact with various biological targets. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, facilitating interactions with proteins and enzymes.

- Antiviral Activity : Preliminary studies suggest that compounds structurally similar to this pyran derivative exhibit antiviral properties by inhibiting viral replication. For instance, they may interfere with viral attachment or entry into host cells .

- Antioxidant Properties : The hydroxyl groups in the structure are known to exhibit antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress .

- Enzyme Inhibition : The amino group may play a role in inhibiting specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Biological Activity Overview

The following table summarizes the biological activities associated with 4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid based on current research findings:

Case Studies

- Antiviral Efficacy : A study demonstrated that a related compound effectively inhibited the influenza virus by blocking the neuraminidase enzyme, suggesting that similar mechanisms may be applicable to the target compound .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines showed that this compound exhibited significant cytotoxic effects, leading to apoptosis in treated cells. This suggests potential for development as an anticancer agent .

- Neuroprotection : In models of neurodegeneration, the compound showed promise in reducing neuronal cell death and inflammation, indicating possible applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for preparing 4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid?

- Methodological Answer : One-pot multicomponent reactions using organobase catalysts (e.g., L-proline or DABCO) are effective for synthesizing structurally related amino-pyran derivatives. These methods leverage α,β-unsaturated nitriles and active methylenenitriles to construct the pyran core, followed by regioselective functionalization of the amino and hydroxy groups . For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric organocatalysis) may be employed to achieve the (1R,2R)-trihydroxypropyl substituent.

Q. How can spectroscopic techniques (NMR, LCMS) be optimized for characterizing this compound?

- Methodological Answer :

- 1H NMR : Use DMSO-d6 as a solvent to resolve exchangeable protons (e.g., -NH2, -OH). Integration of signals at δ 13.99 ppm (s, 1H) and δ 2.56 ppm (s, 3H) can confirm the presence of acidic protons and methyl groups, respectively .

- LCMS : Employ electrospray ionization (ESI) in positive mode to detect the molecular ion [M+H]<sup>+</sup>. Optimize mobile phase gradients to resolve polar functional groups (e.g., carboxylic acid).

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (0.1% formic acid modifier) to separate polar impurities. For large-scale purification, column chromatography with silica gel and a chloroform/methanol eluent system (9:1 ratio) is effective .

Advanced Research Questions

Q. How can computational modeling improve reaction design for stereoselective synthesis of the (1R,2R)-trihydroxypropyl moiety?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict transition-state energies and stereochemical outcomes. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize reaction conditions (e.g., solvent, catalyst loading) for enantiomeric excess (ee) >95% . For example, simulate nucleophilic addition steps to the pyran ring to identify steric/electronic factors influencing diastereoselectivity.

Q. What experimental and analytical strategies address contradictory data in reported synthesis yields?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., temperature, humidity) using controlled parallel experiments.

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., epimerization) .

- Data Reconciliation : Apply machine learning models trained on historical reaction data to identify outliers and refine yield predictions .

Q. How can heterogeneous catalysis be applied to improve scalability and sustainability?

- Methodological Answer : Immobilize organocatalysts (e.g., proline derivatives) on mesoporous silica supports to enhance recyclability. Evaluate catalytic efficiency via turnover number (TON) and turnover frequency (TOF) metrics. For example, a silica-DABCO system achieved 85% yield retention over 5 cycles in similar pyran syntheses .

Q. What mechanistic insights explain unexpected byproducts in the cyclization step?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise cyclization mechanisms. Trapping experiments with TEMPO (a radical scavenger) can identify if radical intermediates contribute to byproduct formation . For acid-catalyzed steps, pH-controlled experiments (e.g., using HCl in water at 93–96°C) minimize hydrolysis side reactions .

Data Management and Validation

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor carboxylic acid degradation to lactone forms.

- Purity Criteria : Require HPLC purity >98% (λ = 254 nm) and concordance between LCMS (m/z) and theoretical molecular weight .

Q. What protocols ensure robust data sharing and reproducibility in collaborative studies?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.